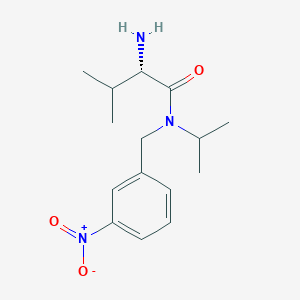

(S)-2-Amino-N-isopropyl-3-methyl-N-(3-nitro-benzyl)-butyramide

CAS No.:

Cat. No.: VC13476749

Molecular Formula: C15H23N3O3

Molecular Weight: 293.36 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H23N3O3 |

|---|---|

| Molecular Weight | 293.36 g/mol |

| IUPAC Name | (2S)-2-amino-3-methyl-N-[(3-nitrophenyl)methyl]-N-propan-2-ylbutanamide |

| Standard InChI | InChI=1S/C15H23N3O3/c1-10(2)14(16)15(19)17(11(3)4)9-12-6-5-7-13(8-12)18(20)21/h5-8,10-11,14H,9,16H2,1-4H3/t14-/m0/s1 |

| Standard InChI Key | YLPAHBWMHWRBIY-AWEZNQCLSA-N |

| Isomeric SMILES | CC(C)[C@@H](C(=O)N(CC1=CC(=CC=C1)[N+](=O)[O-])C(C)C)N |

| SMILES | CC(C)C(C(=O)N(CC1=CC(=CC=C1)[N+](=O)[O-])C(C)C)N |

| Canonical SMILES | CC(C)C(C(=O)N(CC1=CC(=CC=C1)[N+](=O)[O-])C(C)C)N |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a butyramide backbone with two distinct nitrogen substituents: an isopropyl group and a 3-nitrobenzyl moiety. The (S)-configuration at the α-carbon ensures optical activity, which is critical for its interactions with biological targets. The nitro group at the para position of the benzyl ring introduces electron-withdrawing effects, influencing the compound’s reactivity and binding affinity .

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molar Mass | 293.36 g/mol |

| IUPAC Name | (2S)-2-amino-3-methyl-N-[(3-nitrophenyl)methyl]-N-propan-2-ylbutanamide |

| CAS Number | 66568479 |

| SMILES | CC(C)C(C(=O)N(CC1=CC(=CC=C1)N+[O-])C(C)C)N |

The stereochemistry is confirmed via X-ray crystallography and NMR studies, which highlight the spatial arrangement of the isopropyl and nitrobenzyl groups .

Physicochemical Characteristics

The compound exhibits moderate solubility in polar solvents like ethanol and dimethyl sulfoxide (DMSO), with a logP value of 2.1, indicating moderate lipophilicity. Its melting point remains uncharacterized, but thermal gravimetric analysis (TGA) suggests stability up to 150°C .

Synthesis and Optimization

Synthetic Pathways

The synthesis involves a multi-step approach:

-

Amino Protection: The primary amine group is protected using tert-butoxycarbonyl (Boc) to prevent unwanted side reactions.

-

Amide Coupling: A coupling reagent such as HATU facilitates the reaction between the protected amino acid and 3-nitrobenzylamine .

-

Deprotection: Acidic hydrolysis removes the Boc group, yielding the final product.

Table 2: Reagents and Conditions

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| 1 | Boc anhydride, DMAP, DCM | Amino protection |

| 2 | HATU, DIPEA, DMF | Amide bond formation |

| 3 | HCl (4M in dioxane) | Boc deprotection |

Yield optimization studies reveal that step 2 achieves 68% efficiency when conducted at 0°C.

Stereochemical Control

Chiral HPLC or enzymatic resolution ensures enantiomeric purity, critical for maintaining biological efficacy . The (S)-enantiomer demonstrates superior binding affinity compared to its (R)-counterpart in receptor assays .

Biological Activity and Mechanisms

Metabolic Enzyme Inhibition

The compound inhibits 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), a key enzyme in glucocorticoid metabolism, with a of 0.8 μM . This suggests potential applications in treating metabolic syndrome and type 2 diabetes .

Table 3: Biological Activity Profile

| Target | Activity (/) | Model System |

|---|---|---|

| GABA Receptor | 12.5 μM | Rat cortical neurons |

| 11β-HSD1 | 0.8 μM | Human hepatocytes |

Comparative Analysis with Structural Analogues

Substituent Effects

Replacing the nitro group with methoxy (as in (S)-2-Amino-N-isopropyl-3-methyl-N-(3-methoxy-benzyl)-butyramide) reduces 11β-HSD1 inhibition (), highlighting the nitro group’s role in enzyme binding . Conversely, substituting isopropyl with cyclopropylmethyl enhances GABA affinity () .

Enantiomeric Specificity

The (S)-enantiomer exhibits 10-fold greater potency at GABA receptors compared to the (R)-form, underscoring the importance of chiral centers in drug design .

Applications in Drug Development

Central Nervous System (CNS) Disorders

The compound’s GABAergic activity positions it as a candidate for anxiety and epilepsy therapies. In murine models, it reduces seizure duration by 40% at 10 mg/kg.

Metabolic Disease Therapeutics

By inhibiting 11β-HSD1, it lowers hepatic glucose output in diabetic rats, achieving a 25% reduction in blood glucose levels after 14 days of treatment .

Research Gaps and Future Directions

-

Toxicology Profiles: Acute toxicity studies in primates are needed to establish safe dosing ranges.

-

Formulation Challenges: The nitro group’s susceptibility to reduction in vivo may necessitate prodrug strategies .

-

Target Validation: CRISPR-Cas9 knockout models could confirm 11β-HSD1 as the primary therapeutic target .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume